molecular formula C14H31N B1456025 N-Tetradecyl-D29-amine CAS No. 204244-82-6

N-Tetradecyl-D29-amine

Cat. No. B1456025
CAS RN: 204244-82-6
M. Wt: 242.58 g/mol
InChI Key: PLZVEHJLHYMBBY-AUFKXYATSA-N
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Description

N-Tetradecyl-D29-amine, also known as Tetradecylamine-d29, is a long-chain amine with a chemical formula of C14H31N . It has a molecular weight of 242.58 g/mol . The IUPAC name for this compound is 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecan-1-amine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N . The InChI representation is 1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 .


Physical And Chemical Properties Analysis

This compound is a solid substance with a boiling point of 162 °C/15 mmHg and a melting point of 38-40 °C (lit.) . It has a molecular weight of 242.58 g/mol . The compound has a XLogP3 value of 6.4, indicating its lipophilicity .

Scientific Research Applications

CO₂ Absorption

N-Tetradecyl-D29-amine, as part of amino acid ionic liquids, has shown significant potential in absorbing CO₂. Research conducted on trihexyl(tetradecyl)phosphonium methioninate [P(66614)][Met] and prolinate [P(66614)][Pro] demonstrates their ability to absorb CO₂ in nearly 1:1 stoichiometry, which is notably efficient compared to other ionic liquids and aqueous amine absorbents. The reaction stoichiometry and enthalpies were confirmed through density functional theory calculations and calorimetric measurements (Gurkan et al., 2010).

Macrocyclization in Chemistry

The compound's derivative, as part of tetrakis(aminals), is involved in the spontaneous macrocyclization process. Despite the inherent instability of aminals, their unexpected stability and structural modularity in the context of dynamic cyclic aminal formation open up new possibilities for applications in stimulus-responsive materials (Carbajo et al., 2021).

Surface Functionalization of Nanotubes

In the field of nanotechnology, this compound derivatives play a crucial role in the surface functionalization of multi-walled carbon nanotubes (MWCNTs). This functionalization enhances the dispersibility and electron transfer properties of MWCNTs, making them potentially useful in various applications including biomedical fields (Vuković et al., 2009).

Epoxy Networks with Ionic Liquids

The compound is also used in the development of epoxy networks swollen with ionic liquids. Research indicates that the addition of ionic liquids based on trihexyl(tetradecyl)phosphonium can significantly impact the polymerization kinetics and the final properties of the epoxy networks. Such networks exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications, including in the field of electrochemical devices (Leclère et al., 2016).

Biomedical Applications in Nanomaterials Synthesis

In biomedical research, derivatives of this compound are utilized in the synthesis of nanomaterials. For instance, bioactive polymers influenced by such compounds have been used as shape-directing agents in the green chemistry synthesis of gold nanoparticles. These nanoparticles have potential applications as drug release vehicles due to their shape-controlled growth and colloidal stabilization properties (Singh et al., 2013).

Coordination Chemistry

This compound and its derivatives have significant implications in the coordination chemistry of macrocyclic amines. They impact the properties of these ligands for metal ions, including the stereochemistry of metal complexation and the stabilization of complexes of metal ions in unusual oxidation states. This is crucial for the development of new chemical compounds and materials (Barefield, 2010).

Safety and Hazards

The specific safety and hazard information for N-Tetradecyl-D29-amine is not available in the retrieved data. It’s recommended to refer to the Safety Data Sheet (SDS) of the compound for detailed information .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZVEHJLHYMBBY-AUFKXYATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745683
Record name (~2~H_29_)Tetradecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204244-82-6
Record name (~2~H_29_)Tetradecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204244-82-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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